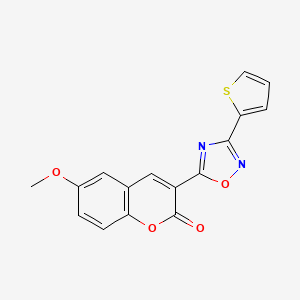

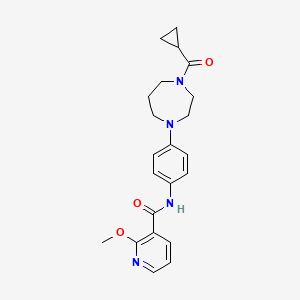

6-methoxy-3-(3-thien-2-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-methoxy-3-(3-thien-2-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is a synthetic compound that belongs to the family of coumarin derivatives. It has gained attention in recent years due to its potential applications in scientific research, particularly in the field of medicinal chemistry.

Applications De Recherche Scientifique

Antinociceptive and Anti-Inflammatory Effects

Antinociceptive Activity: In adult zebrafish, this compound demonstrated antinociceptive effects, reducing nociceptive behavior. It effectively mitigated post-treatment-induced acute and chronic hyperglycemia and reduced carrageenan-induced abdominal edema. Additionally, it inhibited nitric oxide (NO) production in J774A.1 cells .

Anti-Inflammatory Activity: The compound exhibited anti-inflammatory effects by reducing oxidative stress associated with chronic hyperglycemia and abdominal edema. Molecular docking simulations revealed interactions with COX-1 (cyclooxygenase-1) and TRPA1 (transient receptor potential ankyrin 1) channel enzymes .

Hypoglycemic Effect

The same compound showed hypoglycemic activity, reversing hyperglycemia in zebrafish. This property is particularly relevant for diabetes research, where maintaining blood glucose levels is crucial .

Potential as a Serotonin Antagonist

While not directly studied for this purpose, the thiophene moiety in the compound suggests potential as a serotonin antagonist. Such compounds are relevant in the treatment of conditions like Alzheimer’s disease .

Antibacterial Properties

Although not extensively explored, the compound’s structure includes a thiophene ring, which has been associated with antibacterial activity. Further investigation could reveal its potential in combating bacterial infections .

Propriétés

IUPAC Name |

6-methoxy-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O4S/c1-20-10-4-5-12-9(7-10)8-11(16(19)21-12)15-17-14(18-22-15)13-3-2-6-23-13/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWVNKHCAGWHEJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC(=NO3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methoxy-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,7-dimethyl-8-(2-(4-phenethylpiperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2550972.png)

![2-[4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]phenol](/img/structure/B2550974.png)

![6,6-Difluoro-1-azaspiro[3.3]heptane hemioxalate](/img/structure/B2550977.png)

![[2-(4-Ethoxyanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2550978.png)

![3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane](/img/structure/B2550980.png)

![N-(3-chlorobenzyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2550981.png)